molecular formula C16H21N3O3S B11168053 3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11168053
M. Wt: 335.4 g/mol
InChI Key: BRSGCNUOZZWDCL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a thiadiazole ring, and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(pentan-3-yl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H21N3O3S/c1-5-10(6-2)15-18-19-16(23-15)17-14(20)11-7-8-12(21-3)13(9-11)22-4/h7-10H,5-6H2,1-4H3,(H,17,19,20)

InChI Key

BRSGCNUOZZWDCL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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